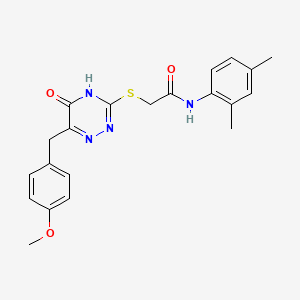

![molecular formula C20H21BrN2O B2672242 1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 294183-36-1](/img/structure/B2672242.png)

1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including the compound , typically involves a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions . They can also be involved in multicomponent reactions with vinyl azides, aromatic aldehydes, and aromatic amines .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Aplicaciones Científicas De Investigación

Synthesis of Luminescent Heterotetracyclic Frameworks

Tomashenko et al. (2017) described a copper-catalyzed intramolecular C arylation of pyrrolylimidazolium salts, leading to the formation of new heterocyclic frameworks. These frameworks exhibit fluorescence in solutions with high quantum yields, indicating potential applications in materials science for the development of new luminescent materials (Tomashenko, Novikov, & Khlebnikov, 2017).

Formation of Binuclear Copper(I) Complexes

Cox et al. (2000) synthesized dinuclear copper(I) complexes that contain bis(diphenylphosphino)ethane bridges. These complexes, characterized by their spectroscopic data, demonstrate the compound's utility in the formation of complex structures with potential applications in catalysis and materials science (Cox, Aslanidis, & Karagiannidis, 2000).

Development of Anticancer Agents

Mahdavi et al. (2017) utilized imidazo[1,2-a]pyrimidine derivatives, related to the chemical family of the compound , for the synthesis of novel anticancer agents. These derivatives showed potent cytotoxic activities against various human cancer cell lines, highlighting the compound's potential in medicinal chemistry for drug development (Mahdavi et al., 2017).

Photophysical Properties of Fluorophores

Li et al. (2009) synthesized a new fluorophore, demonstrating solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This study suggests potential applications of the compound in the development of sensors and imaging agents based on its photophysical properties (Li et al., 2009).

Catalytic Properties in Ruthenium Complexes

Mejuto et al. (2015) prepared ruthenium complexes using an N-heterocyclic carbene NNC-pincer ligand precursor related to the compound of interest. These complexes showed promising catalytic properties in the reduction of ketones and aldehydes under transfer hydrogenation conditions, indicating the compound's relevance in catalysis (Mejuto, García-Eleno, Guisado‐Barrios, Spasyuk, Gusev, & Peris, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N2O.BrH/c1-2-23-18-12-10-17(11-13-18)22-19(16-7-4-3-5-8-16)15-21-14-6-9-20(21)22;/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEOZBAAJGCZPT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672159.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2672162.png)

![8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2672164.png)

![3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid](/img/structure/B2672168.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2672169.png)

![2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2672170.png)

![4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2672174.png)

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)